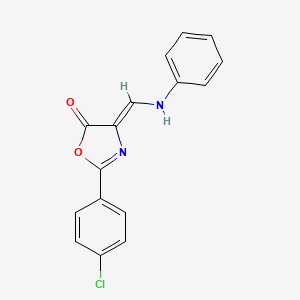![molecular formula C12H11ClN2OS2 B7795343 (5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795343.png)
(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a chemical entity with specific properties and applications. It is important in various scientific fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of “(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions is essential for replicating the compound in a laboratory setting.
Industrial Production Methods: In an industrial context, the production of “this compound” may involve large-scale chemical processes. These processes are designed to maximize yield and efficiency while maintaining the purity of the compound. The industrial methods often include advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: “(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products are crucial for further applications and studies in various scientific fields.
Aplicaciones Científicas De Investigación
“(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may play a role in biochemical studies and molecular biology research. In medicine, “this compound” could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, the compound might be utilized in the production of materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved could be related to metabolic processes, signal transduction, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds: “(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns but differ in specific properties or applications. Examples of similar compounds include those with analogous functional groups or similar molecular frameworks.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. These unique features make it valuable for particular applications and distinguish it from other compounds in the same category.
Propiedades
IUPAC Name |
(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS2/c1-7(10-11(16)15-12(17)18-10)14-6-8-3-2-4-9(13)5-8/h2-5,14H,6H2,1H3,(H,15,16,17)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURYGWBSXXRSOP-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)NC(=S)S1)NCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)NC(=S)S1)/NCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4Z)-2-(4-chlorophenyl)-4-[1-(furan-2-ylmethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795307.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(3-ethoxypropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795309.png)

![(4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795326.png)
![(5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795351.png)
![(4Z)-4-[[(3-chlorophenyl)methylamino]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795359.png)
![(5E)-5-[[(3-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795360.png)
![(4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one](/img/structure/B7795366.png)
![(4Z)-2-(4-chlorophenyl)-4-[[(4-methylphenyl)methylamino]methylidene]-1,3-oxazol-5-one](/img/structure/B7795374.png)
